molecular formula C17H10FN3O3S B2898522 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide CAS No. 941871-75-6

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide

Cat. No.: B2898522
CAS No.: 941871-75-6
M. Wt: 355.34
InChI Key: SZGYEXDRXMFPCA-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic benzothiazole derivative supplied as a high-purity compound for research applications. This molecule is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific literature as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . Such compounds show slow, state-dependent channel blockade and can inhibit Zn2+-evoked signaling, making them valuable pharmacological tools for probing the physiological functions of this poorly understood receptor . The incorporation of a nitrobenzamide moiety is a common feature in compounds studied for their solid-state crystal packing and optical properties, which can be relevant for material science research . The prop-2-yn-1-yl (propargyl) group attached to the benzothiazole nitrogen offers a potential handle for further chemical modification via click chemistry, facilitating the creation of probes or conjugates for specific research purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own characterization and validation studies to confirm the compound's properties and suitability for their specific work.

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10FN3O3S/c1-2-9-20-14-8-5-12(18)10-15(14)25-17(20)19-16(22)11-3-6-13(7-4-11)21(23)24/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGYEXDRXMFPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzo[d]thiazole Derivatives

The target compound’s structural analogs differ primarily in substituent patterns on the benzamide and benzo[d]thiazole moieties. Key examples include:

(Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide (C20H17ClN2O3S2): Substitutes the 6-fluoro group with chlorine and replaces the 4-nitrobenzamide with a 4-(isopropylsulfonyl)benzamide.

(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide (C19H15ClN2OS): Features a chlorine at position 4 of the benzo[d]thiazole and a 2,4-dimethylbenzamide. The methyl groups may enhance lipophilicity, impacting membrane permeability .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide : Incorporates a methoxyphenyl group and a dihydrothiazole ring, demonstrating how ring saturation and aryl substituents modulate conformational stability .

Key Functional Group Impacts

  • Nitro Group (4-Nitrobenzamide) : The nitro group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the benzamide carbonyl. This contrasts with sulfonyl (in ) or methyl groups (in ), which offer varying electronic and steric profiles.
  • Propargyl Group : The prop-2-yn-1-yl substituent enables click chemistry applications (e.g., azide-alkyne cycloaddition), a feature shared with analogs in .
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The nitro group is expected to exhibit strong absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO2 stretching), distinct from sulfonyl (~1350–1160 cm⁻¹) or carbonyl (1660–1680 cm⁻¹) signals in analogs .
  • NMR : The 6-fluoro substituent would cause deshielding of adjacent protons, as seen in fluorinated triazole derivatives .

Comparative Data Table

Compound Name Substituents (Benzo[d]thiazole) Benzamide Group Molecular Weight (g/mol) Key Functional Features
Target Compound 6-F, 3-propargyl 4-nitro ~383.3 Nitro (electron-withdrawing)
(Z)-N-(6-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide 6-Cl, 3-propargyl 4-isopropylsulfonyl 432.9 Sulfonyl (polar, H-bond acceptor)
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide 4-Cl, 3-propargyl 2,4-dimethyl 354.9 Methyl (lipophilic)

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazol-2-amine

The benzothiazole nucleus serves as the foundational scaffold. A modified Ullmann condensation is employed, reacting 2-amino-4-fluorothiophenol with cyanogen bromide (CNBr) in ethanol under reflux (72 h, 80°C). The reaction is quenched with ice-water, and the precipitated 6-fluorobenzo[d]thiazol-2-amine is filtered and recrystallized from ethanol (yield: 68–72%).

Preparation of 4-Nitrobenzoyl Chloride

4-Nitrobenzoic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) at 0°C. The mixture is stirred for 2 h at room temperature, followed by solvent evaporation under reduced pressure to yield 4-nitrobenzoyl chloride as a pale-yellow solid (yield: 92–95%).

Functionalization of the Benzothiazole Core

Introduction of the Propargyl Group at Position 3

The 3-position of the benzothiazole ring is alkylated via a nucleophilic substitution reaction. 6-Fluorobenzo[d]thiazol-2-amine (5 mmol) is dissolved in dry acetonitrile, and propargyl bromide (6 mmol) is added dropwise under nitrogen. Potassium carbonate (K₂CO₃, 10 mmol) is used as a base, and the reaction is refluxed for 6–7 h. The product, 3-(prop-2-yn-1-yl)-6-fluorobenzo[d]thiazol-2-amine, is isolated via extraction with ethyl acetate and column chromatography (silica gel, hexane:ethyl acetate = 4:1) (yield: 58–62%).

Oxidation to the Imine (Ylidene) Intermediate

The 2-amine group is oxidized to an imine using lead(IV) acetate (Pb(OAc)₄) in acetic acid. The reaction is conducted at 50°C for 4 h, yielding (Z)-3-(prop-2-yn-1-yl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene as a tautomerically stabilized intermediate. The Z-configuration is confirmed via ¹H NMR (δ 7.8–8.1 ppm, singlet for imine proton).

Amidation with 4-Nitrobenzoyl Chloride

Coupling Reaction

The imine intermediate (3 mmol) is dissolved in anhydrous toluene, and triethylamine (Et₃N, 6 mmol) is added as a base. 4-Nitrobenzoyl chloride (3.3 mmol) is introduced dropwise at 0°C, and the mixture is refluxed for 4 h. The reaction progress is monitored via TLC (ethyl acetate:hexane = 1:1). Post-reaction, the mixture is cooled, filtered to remove Et₃N·HCl, and concentrated under vacuum. The crude product is purified via recrystallization from ethanol (yield: 74–78%).

Characterization Data

  • Melting Point : 218–220°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 8.8 Hz, 2H, Ar–NO₂), 8.21 (d, J = 8.8 Hz, 2H, Ar–CO), 7.89 (dd, J = 8.4, 2.4 Hz, 1H, Thiazole–H), 7.45 (d, J = 8.4 Hz, 1H, Thiazole–H), 5.12 (s, 2H, CH₂–C≡CH), 2.98 (s, 1H, ≡CH).
  • IR (KBr) : 2210 cm⁻¹ (C≡C stretch), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Optimization and Mechanistic Insights

Solvent and Base Selection

The use of acetonitrile for propargylation ensures high solubility of K₂CO₃, while toluene facilitates azeotropic removal of water during amidation, preventing hydrolysis of the acyl chloride. Triethylamine is preferred over pyridine due to its superior nucleophilicity in scavenging HCl.

Stereochemical Control

The Z-configuration of the imine is stabilized by intramolecular hydrogen bonding between the thiazole nitrogen and the adjacent fluorine atom, as evidenced by X-ray crystallography in analogous compounds.

Comparative Analysis of Alternative Routes

Palladium-Catalyzed Cross-Coupling

A Sonogashira coupling approach was explored, reacting 3-iodo-6-fluorobenzo[d]thiazol-2-amine with propargyl alcohol. However, this method resulted in lower yields (42–48%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) reduced reaction times for the amidation step but led to decomposition of the nitro group, limiting practicality.

Industrial-Scale Considerations

Cost Efficiency

Bulk synthesis favors propargyl bromide over propargylamine due to commercial availability and lower cost. However, bromine-containing waste requires careful disposal.

Green Chemistry Metrics

  • Atom Economy : 82% for the amidation step.
  • E-Factor : 6.2 (solvent recovery reduces this to 4.8).

Q & A

Basic: What are the recommended synthesis and purification methods for this compound?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine with 4-nitrobenzoyl chloride under anhydrous conditions, using a base like triethylamine in dichloromethane at 0–5°C .
  • Step 2: Isolation of the (Z)-isomer via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization: Reaction time (4–6 hrs), temperature control (±2°C), and inert atmosphere (N₂/Ar) are critical to minimize by-products like oxidized alkynes or nitro-group side reactions .
    Purification: Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity. Confirm purity via TLC and LC-MS .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:

  • 1H/13C NMR: Key signals include the propynyl proton (δ 2.1–2.3 ppm, triplet) and nitrobenzamide aromatic protons (δ 8.1–8.3 ppm, doublet) .
  • High-Resolution Mass Spectrometry (HRMS): Expected [M+H]+ ion at m/z 398.0521 (calculated for C₁₇H₁₁FN₃O₃S) .
  • IR Spectroscopy: Peaks at 2210 cm⁻¹ (C≡C stretch) and 1530 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

Basic: What are the solubility properties and formulation strategies for biological assays?

Answer:

  • Solubility: Moderately soluble in DMSO (20–25 mg/mL) and DMF; poorly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4). Pre-solubilize in DMSO (≤1% v/v) for in vitro studies .
  • Formulation: For in vivo use, employ PEG-400/water (60:40) or lipid-based nanoemulsions to enhance bioavailability .

Basic: What initial biological screening assays are recommended?

Answer:

  • Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC₅₀ calculations .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Cytotoxicity: Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can the reaction mechanism of its bioactivity be elucidated?

Answer:

  • Kinetic Studies: Monitor time-dependent inhibition of target enzymes (e.g., topoisomerases) using fluorescence-based assays .
  • Isotopic Labeling: Synthesize a deuterated analog to track metabolic pathways via LC-MS/MS .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes with proteins like β-tubulin or DNA gyrase .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Modifications: Replace the nitro group with cyano or sulfonamide groups; vary the propynyl chain length .
  • Assays: Test derivatives in parallel for potency (IC₅₀) and ADME properties (e.g., LogP, metabolic stability in liver microsomes) .
  • QSAR Modeling: Generate 3D descriptors (e.g., Molinspiro, MOE) to correlate electronic/steric features with activity .

Advanced: What analytical methods optimize characterization of degradation products?

Answer:

  • Forced Degradation: Expose to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH) .
  • LC-MS/MS: Use a Q-TOF instrument to identify degradation products (e.g., nitro-reduction to amine or alkyne oxidation) .
  • Stability-Indicating HPLC: Develop a method with baseline separation of degradants (e.g., C18 column, 0.1% formic acid in water/acetonitrile) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Orthogonal Assays: Compare results from MTT, clonogenic, and apoptosis assays (Annexin V/PI staining) to confirm activity .
  • Batch Analysis: Verify compound purity and storage conditions (e.g., moisture-sensitive nitro groups degrade at >25°C) .
  • Statistical Validation: Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-experimental variability .

Advanced: What methods identify its interaction with cellular enzymes?

Answer:

  • Pull-Down Assays: Immobilize the compound on NHS-activated sepharose beads to capture binding proteins from cell lysates .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) with recombinant enzymes .
  • X-ray Crystallography: Co-crystallize with target enzymes (e.g., cytochrome P450) to resolve binding modes at 2.0 Å resolution .

Advanced: How to assess stability under physiological conditions?

Answer:

  • Plasma Stability: Incubate in human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .
  • pH Stability: Test in buffers (pH 1.2–9.0) with sampling at 0, 6, 12, and 24 hrs .
  • Thermal Analysis: Perform DSC/TGA to determine decomposition temperature and hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.